2-Ethyl-2-methyl-4-oxobutanenitrile
Description
2-Ethyl-2-methyl-4-oxobutanenitrile (CAS 64920-29-2; EC 265-276-9) is a branched nitrile-containing compound with a ketone functional group. Its molecular formula is C₇H₁₁NO, and it is characterized by a four-carbon chain featuring a nitrile group (-CN) at position 4, an oxo group (=O) at position 4, and ethyl and methyl substituents at position 2. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemical intermediates .
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
2-ethyl-2-methyl-4-oxobutanenitrile |
InChI |
InChI=1S/C7H11NO/c1-3-7(2,6-8)4-5-9/h5H,3-4H2,1-2H3 |
InChI Key |
XGEUTMLZVGWUBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC=O)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Ethyl-2-methyl-4-oxobutanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-2-butanone with cyanide sources under controlled conditions. Industrial production methods often employ catalytic processes to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in optimizing the synthesis .
Chemical Reactions Analysis
2-Ethyl-2-methyl-4-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of different derivatives.
Scientific Research Applications
2-Ethyl-2-methyl-4-oxobutanenitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methyl-4-oxobutanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo various transformations. These interactions can modulate biological pathways and influence the compound’s effects .
Comparison with Similar Compounds
Research Findings and Limitations
- Thermal Stability : The ethyl/methyl branching in 2-ethyl-2-methyl-4-oxobutanenitrile reduces steric strain compared to linear nitriles, enhancing its thermal stability during high-temperature reactions .
Biological Activity
2-Ethyl-2-methyl-4-oxobutanenitrile, a compound with the molecular formula , has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to consolidate findings from diverse sources regarding its biological activity, synthesis, and potential applications.
Chemical Structure and Properties
2-Ethyl-2-methyl-4-oxobutanenitrile is characterized by the presence of a nitrile group, which often contributes to its reactivity and biological properties. The compound's structure can be represented as follows:
Antiviral and Anticancer Properties
Recent studies have indicated that derivatives of 4-oxobutanenitriles exhibit significant antiviral and anticancer activities. For instance, molecular docking studies have shown that certain derivatives bind effectively to viral proteins, suggesting potential use in antiviral therapies. The binding energy values obtained from these studies indicate promising anticancer activity as well .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Effective binding to viral proteins | |
| Anticancer | High binding affinity to cancer-related proteins | |
| Antimicrobial | Potential against various pathogens |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research focusing on related compounds suggests that the presence of specific functional groups enhances their efficacy against bacteria such as E. coli and S. aureus. The structure-activity relationship (SAR) studies indicate that modifications in the molecular structure can lead to improved antimicrobial activity .
Synthesis
The synthesis of 2-Ethyl-2-methyl-4-oxobutanenitrile involves several steps, typically starting from simpler precursors through methods such as nucleophilic addition reactions. These synthetic routes are crucial for obtaining derivatives with enhanced biological activities.
General Synthetic Route:
- Starting Material : Appropriate alkyl nitriles and carbonyl compounds.
- Reactions : Conduct nucleophilic addition followed by dehydration steps.
- Characterization : Use spectroscopic methods (NMR, IR) for confirmation.
Case Studies
Several case studies have been conducted to evaluate the biological effects of 2-Ethyl-2-methyl-4-oxobutanenitrile and its derivatives:
- Antiviral Activity Study : A study demonstrated that certain derivatives showed effective inhibition against viral replication in vitro, with IC50 values indicating potent activity .
- Anticancer Activity Evaluation : Another research highlighted the anticancer potential through apoptosis induction in cancer cell lines, showcasing a dose-dependent response .
- Antimicrobial Efficacy : In vitro tests revealed that specific modifications to the compound led to enhanced activity against both gram-positive and gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
